molecular formula C7H6Cl2N2O2 B3062577 1-(3,4-Dichlorophenyl)-3-hydroxyurea CAS No. 31225-17-9

1-(3,4-Dichlorophenyl)-3-hydroxyurea

Cat. No.: B3062577
CAS No.: 31225-17-9
M. Wt: 221.04 g/mol
InChI Key: VKYZMAVGJARVPE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-hydroxyurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a hydroxyurea moiety, making it a unique and valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-hydroxyurea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by blocking electron transport in photosystem II .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-hydroxyurea can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

31225-17-9

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-hydroxyurea

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12)

InChI Key

VKYZMAVGJARVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NO)Cl)Cl

Key on ui other cas no.

31225-17-9

Origin of Product

United States

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